molecular formula C15H21ClN2O2 B12747793 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide CAS No. 124500-18-1

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide

Cat. No.: B12747793
CAS No.: 124500-18-1
M. Wt: 296.79 g/mol
InChI Key: ZLLBBRDYTZVAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide is a compound that features a pyrrolidine ring, a chlorophenyl group, and a hydroxybutanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with pyrrolidine and subsequent reduction to form the intermediate. This intermediate is then reacted with a suitable hydroxybutanamide precursor under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanol
  • 4-(4-chlorophenyl)-4-oxo-2-(pyrrolidin-1-ylmethyl)butanamide
  • 4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanoic acid

Uniqueness

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

124500-18-1

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-hydroxy-2-(pyrrolidin-1-ylmethyl)butanamide

InChI

InChI=1S/C15H21ClN2O2/c16-13-5-3-11(4-6-13)14(19)9-12(15(17)20)10-18-7-1-2-8-18/h3-6,12,14,19H,1-2,7-10H2,(H2,17,20)

InChI Key

ZLLBBRDYTZVAEZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(CC(C2=CC=C(C=C2)Cl)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.